molecular formula C16H23N3O2 B2603812 N-[(1R,3S)-3-(Cyanomethyl)cyclopentyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361723-88-6

N-[(1R,3S)-3-(Cyanomethyl)cyclopentyl]-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No.: B2603812
CAS No.: 2361723-88-6
M. Wt: 289.379
InChI Key: PBGPLWMSELNESF-TZMCWYRMSA-N
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Description

The compound “N-[(1R,3S)-3-(Cyanomethyl)cyclopentyl]-1-prop-2-enoylpiperidine-4-carboxamide” is a complex organic molecule. It contains a cyclopentyl group (a ring of five carbon atoms), a cyanomethyl group (a carbon atom triple-bonded to a nitrogen atom and single-bonded to a hydrogen atom), and a piperidine carboxamide group (a six-membered ring containing five carbon atoms and one nitrogen atom, with a carboxamide group attached) .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclopentyl ring, the introduction of the cyanomethyl group, and the formation of the piperidine carboxamide group. Unfortunately, without specific literature or research on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a ring structure. The three-dimensional structure would be influenced by these groups and the need to minimize strain in the molecule .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the cyanomethyl group could undergo reactions typical of nitriles, such as hydrolysis. The piperidine ring could potentially undergo reactions typical of amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar groups present in the molecule .

Mechanism of Action

Without specific information on what this compound is used for, it’s difficult to comment on its mechanism of action. If it’s a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future research directions would depend on the interest in this compound. If it has potential therapeutic properties, research could be directed towards improving its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .

Properties

IUPAC Name

N-[(1R,3S)-3-(cyanomethyl)cyclopentyl]-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-2-15(20)19-9-6-13(7-10-19)16(21)18-14-4-3-12(11-14)5-8-17/h2,12-14H,1,3-7,9-11H2,(H,18,21)/t12-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGPLWMSELNESF-TZMCWYRMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)NC2CCC(C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N1CCC(CC1)C(=O)N[C@@H]2CC[C@@H](C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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